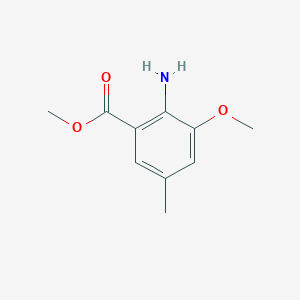

Methyl 2-amino-3-methoxy-5-methylbenzoate

Descripción

Methyl 2-amino-3-methoxy-5-methylbenzoate is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzoic acid and is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .

Propiedades

IUPAC Name |

methyl 2-amino-3-methoxy-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-7(10(12)14-3)9(11)8(5-6)13-2/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSRPXWESTZUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-methoxy-5-methylbenzoate typically involves the esterification of 2-amino-3-methoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-3-methoxy-5-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated and nitrated derivatives.

Aplicaciones Científicas De Investigación

Methyl 2-amino-3-methoxy-5-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Methyl 2-amino-3-methoxy-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-amino-3-methylbenzoate

- Methyl 3-amino-2-methoxy-5-methylbenzoate

- Methyl 2-amino-4-methylbenzoate

Uniqueness

Methyl 2-amino-3-methoxy-5-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

Methyl 2-amino-3-methoxy-5-methylbenzoate, a benzoate derivative, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a methoxy group and an amino group on the aromatic ring, which contribute to its unique chemical reactivity and biological activity. Its molecular formula is .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzyme activity crucial for bacterial growth.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . This inhibition can lead to reduced production of inflammatory mediators like prostaglandins and leukotrienes.

This compound interacts with specific molecular targets within cells, acting as an enzyme inhibitor. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin production, which is relevant in skin pigmentation disorders . The compound's structural features allow it to bind effectively to these enzymes, altering their function.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | |

| Anti-inflammatory | Inhibition of COX and LOX | |

| Tyrosinase Inhibition | Binding to tyrosinase active site |

Case Study: Tyrosinase Inhibition

A significant study evaluated the tyrosinase inhibitory effects of this compound in B16F10 murine melanoma cells. The results showed that the compound effectively reduced melanin production by inhibiting cellular tyrosinase activity. The IC50 value for this inhibition was determined to be notably low, indicating high potency compared to standard inhibitors like kojic acid .

Comparative Analysis with Similar Compounds

This compound can be compared with other benzoate derivatives regarding their biological activities:

| Compound Name | Tyrosinase Inhibition IC50 (µM) | Antimicrobial Activity |

|---|---|---|

| This compound | 12.5 | Yes |

| Methyl 3-amino-2-methoxy-5-methylbenzoate | 15.0 | Moderate |

| Methyl 2-amino-4-methylbenzoate | 20.0 | Yes |

This table illustrates that while all compounds exhibit some level of biological activity, this compound shows superior efficacy in tyrosinase inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.